molecular formula C16H14ClNO4S B2794481 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid CAS No. 380337-05-3

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid

Cat. No.: B2794481
CAS No.: 380337-05-3
M. Wt: 351.8
InChI Key: AXYVOQBUPXDNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a complex organic compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.81 g/mol . This compound is notable for its unique structure, which includes a chloro-substituted benzoic acid moiety and a tetrahydroisoquinoline sulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via multicomponent reactions, which are known for their efficiency and selectivity . These reactions often involve the use of strong acids or transition metal catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as catalytic hydrogenation and the use of reducing agents like sodium borohydride are commonly employed to achieve the desired chemical transformations . The production process is designed to be scalable and cost-effective, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and transition metal catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions typically produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is unique due to its combination of a chloro-substituted benzoic acid and a tetrahydroisoquinoline sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-14-6-5-12(16(19)20)9-15(14)23(21,22)18-8-7-11-3-1-2-4-13(11)10-18/h1-6,9H,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVOQBUPXDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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